2'-Ethynylcytidine

Descripción general

Descripción

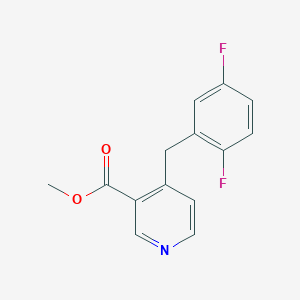

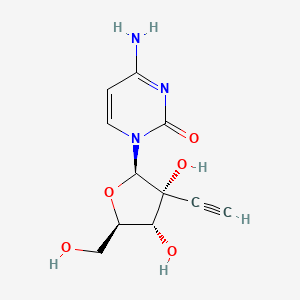

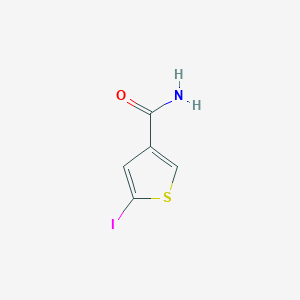

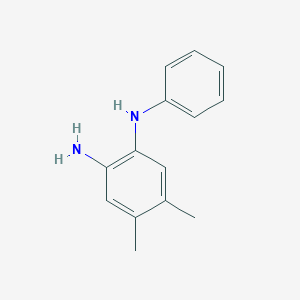

2’-Ethynylcytidine is a purine nucleoside analog . It has broad antitumor activity targeting indolent lymphoid malignancies . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis . It also contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

The synthesis of 2’-Ethynylcytidine involves the phosphorylation by uridine-cytidine kinase (UCK) 1 or 2, generating 3’-ethynylcytidine-5’-monophosphate (ECMP). ECMP then undergoes two additional phosphorylations, generating 3’-ethynylcytidine-5’-diphosphate (ECDP) and 3’-ethynylcytidine-5’-triphosphate (ECTP), respectively .Molecular Structure Analysis

The molecular formula of 2’-Ethynylcytidine is C11H13N3O4 . The average mass is 251.239 Da and the monoisotopic mass is 251.090607 Da .Chemical Reactions Analysis

2’-Ethynylcytidine is a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Aplicaciones Científicas De Investigación

1. Antitumor Mechanisms and Drug Response

2'-Ethynylcytidine (ECyd) has been a subject of interest due to its antitumor properties. Research by Hasegawa et al. (2002) investigated single nucleotide polymorphisms (SNPs) in the uck2 gene, which encodes a metabolic enzyme for ECyd. Their findings contribute to understanding the drug response of ECyd, particularly in antitumor applications (Hasegawa et al., 2002).

2. RNA Synthesis Inhibition

ECyd, along with 3'-ethynyluridine, inhibits RNA synthesis. Tabata et al. (1997) found that ECyd-resistant cells had diminished uridine/cytidine kinase activity, leading to decreased RNA incorporation. This suggests ECyd's role as an RNA synthesis inhibitor, contributing to its antitumor effects (Tabata et al., 1997).

3. Relationship with Uridine/Cytidine Kinase 2 Mutation

The study by Sato et al. (2017) explored how mutations in the uridine/cytidine kinase 2 (UCK2) gene influence the sensitivity to ECyd in various human solid tumors. This research is significant for identifying potential responders or nonresponders to ECyd treatment (Sato et al., 2017).

4. Quantitative Analysis in Clinical Studies

Matsuoka et al. (2003) developed a method for the quantitative analysis of ECyd in human plasma and urine, which is essential for clinical studies and understanding the pharmacokinetics of this drug (Matsuoka et al., 2003).

Mecanismo De Acción

Direcciones Futuras

The ability of 2’-Ethynylcytidine to cancel the resistance of cancer cells to CDDP by inhibiting the Vaults function and the decrease of Vaults expression itself, and the ability of the combination therapy with CDDP and 2’-Ethynylcytidine to offer a new strategy for overcoming platinum resistance has been indicated . Moreover, the study results suggest that Vaults could be a biomarker for stratifying patients who may benefit from the combination therapy with 2’-Ethynylcytidine and platinum .

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-2-11(18)8(16)6(5-15)19-9(11)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8-,9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPQMWCSENOFHW-PNHWDRBUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B3248622.png)

![2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B3248629.png)

![4-Pyrimidinecarboxylic acid, 6-[(1-acetyl-4-piperidinyl)amino]](/img/structure/B3248655.png)